![molecular formula C7H8O4 B14196215 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane] CAS No. 848934-18-9](/img/structure/B14196215.png)
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which involves a cyclic arrangement of atoms where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux for 40–60 minutes . This reaction yields high-melting crystalline solids that are soluble in organic solvents like DMSO and DMF but insoluble in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Applications De Recherche Scientifique
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action for 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] involves its interaction with molecular targets through its spiro structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5H-1,3-dioxolo[4,5-b]pyran-6(3aH),2-oxirane]
- (3AR,4S,6AS)-5-Benzyl-4-Hydroxydihydro-3AH-Spiro[[1,3]Dioxolo[4,5-C]Pyrrole-2,1’-Cyclohexan]-6(6AH)-One
Uniqueness
What sets 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] apart from similar compounds is its specific spiro arrangement and the presence of both dioxolo and oxirane rings
Propriétés
Numéro CAS |
848934-18-9 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
spiro[3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6,2'-oxirane] |
InChI |
InChI=1S/C7H8O4/c1-5-6(10-4-9-5)8-2-7(1)3-11-7/h1,6H,2-4H2 |
Clé InChI |
UFVAKTYCJDORMX-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CO2)C=C3C(O1)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
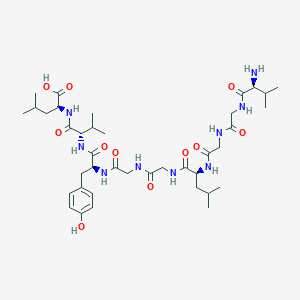
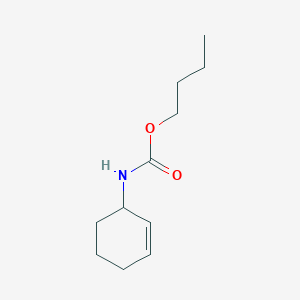
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
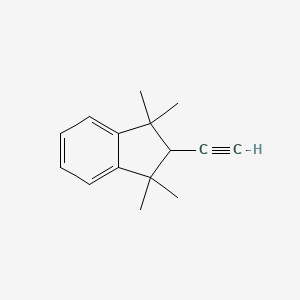

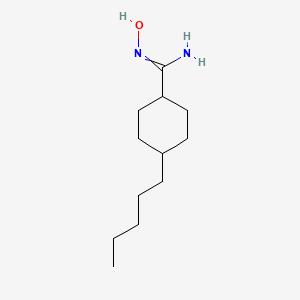
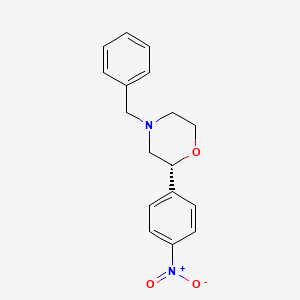

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
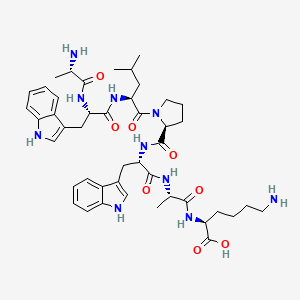
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
